molecular formula C9H11ClN2O2 B13578293 Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

Cat. No.: B13578293
M. Wt: 214.65 g/mol
InChI Key: IZCCTGPPZJNTCO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring substituted with amino, chloro, methyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-chloro-6-methylpyridine-4-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chloro-6-methylpyridine-4-carboxylate.

    Amination: The ester is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 3-position. This step often requires a solvent like ethanol and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an imine or amine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of new amine or thiol derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of imines or secondary amines.

    Hydrolysis: Formation of 2-chloro-6-methylpyridine-4-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a useful building block for various industrial applications.

Mechanism of Action

The mechanism by which ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-6-methylpyridine-4-carboxylate: Lacks the amino group, making it less versatile in certain chemical reactions.

    3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.

    2-Chloro-6-methylpyridine-4-carboxylic acid: Lacks both the amino and ester groups, limiting its applications in synthesis.

Uniqueness

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Biological Activity

Ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C_10H_12ClN_2O_2 and a molecular weight of approximately 202.65 g/mol. The compound features a pyridine ring substituted with an amino group, a chloro group, and a carboxylate ester, which are critical for its reactivity and biological interactions.

Potential Therapeutic Applications

  • Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal properties. For instance, derivatives of pyridine have been reported to possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Properties : Some pyridine derivatives have demonstrated the ability to inhibit inflammatory pathways, particularly through the modulation of prostaglandin E2 (PGE2) signaling . This suggests that this compound could also exhibit similar anti-inflammatory effects.
  • Cytotoxicity : Research indicates that certain pyridine-based compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. Although direct studies on this compound are lacking, its structural analogs have shown promising results in inhibiting tumor growth .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds based on their structure-activity relationships (SAR).

Compound NameBiological ActivityIC50 (nM)
4-Fluoropyridin-2-amineHydroxylation and conversion efficiency70
4-Chloropyridin-2-amineHydroxylation product yield96
3-Methylpyridine derivativesAnti-inflammatory effects via PGE2 inhibition123
Ethyl 2-Aminopyridine derivativesAntimicrobial activity against various pathogensVaries

This table illustrates that while direct data for this compound is sparse, its structural relatives exhibit significant biological activities that could be extrapolated to predict its potential effects.

Study on Pyridine Derivatives

A notable study evaluated the bioconversion of various chlorinated pyridines using microbial systems. The results showed that specific conditions greatly influenced the conversion rates and product yields of these compounds, suggesting that this compound could also be amenable to bioconversion processes .

Antimicrobial Activity Assessment

In another study focusing on alkaloids derived from pyridines, researchers found that modifications at specific positions on the pyridine ring significantly enhanced antimicrobial properties. This reinforces the idea that structural modifications can lead to improved biological activities .

Properties

IUPAC Name

ethyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-5(2)12-8(10)7(6)11/h4H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCCTGPPZJNTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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